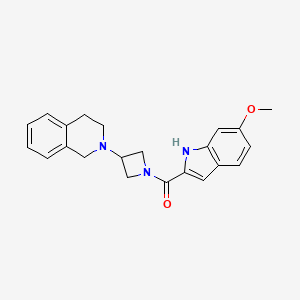
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic molecule characterized by its unique structure, which includes an azetidine ring, a dihydroisoquinoline moiety, and an indole derivative. This structural complexity suggests potential for diverse biological activities, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
- Structural Features :
- Azetidine ring
- Dihydroisoquinoline moiety
- Methanone group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azetidine ring through cyclization.
- Synthesis of the dihydroisoquinoline moiety via hydrogenation of isoquinoline derivatives.
- Coupling of the azetidine and dihydroisoquinoline components under specific reaction conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds that share structural similarities with This compound . For instance:
- Compounds with indole and quinazolinone structures exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .
Anticancer Activity
Research indicates that certain derivatives of indole and isoquinoline have demonstrated antiproliferative effects against various cancer cell lines:
- Indolylquinazolinones showed preferential suppression of rapidly dividing lung cancer cells (A549) compared to non-tumor fibroblasts .
The proposed mechanisms for the biological activity of this class of compounds include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways, affecting cell growth and proliferation.
- Receptor Binding : Interaction with cell surface receptors could modulate signaling pathways, leading to altered cellular responses.
Case Studies
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.90 | Antibacterial |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | <1.00 | Antibacterial |
| Indolylquinazolinones | A549 Cells | Varies | Anticancer |
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on the molecular structure of compounds like This compound . These models suggest potential activities against various targets, aiding in the prioritization of compounds for experimental validation.
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-7-6-16-10-21(23-20(16)11-19)22(26)25-13-18(14-25)24-9-8-15-4-2-3-5-17(15)12-24/h2-7,10-11,18,23H,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVOHEGLOSMBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













